1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea
Description
1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea is a urea-based small molecule featuring a piperidine scaffold substituted with a pyridine-4-carbonyl group at the 1-position and a 4-tert-butylphenyl moiety on the urea nitrogen. Urea derivatives of piperidine are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-23(2,3)19-4-6-20(7-5-19)26-22(29)25-16-17-10-14-27(15-11-17)21(28)18-8-12-24-13-9-18/h4-9,12-13,17H,10-11,14-16H2,1-3H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTNAKWCVQJWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:
Key Observations:
The pyridine-4-carbonyl moiety may facilitate hydrogen bonding or π-π interactions with biological targets, analogous to the coumarin-acetic acid group in ACPU, which is critical for Förster resonance energy transfer (FRET) assays .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a 4-tert-butylphenyl isocyanate with a piperidin-4-ylmethyl intermediate, followed by pyridine-4-carbonyl acylation (similar to ACPU’s synthesis using EDCI/DMAP) .
- In contrast, compounds like 18 and 23 employ reductive amination or acyl chloride coupling for piperidine substitution .
Biological Relevance :
- Piperidine-urea derivatives are frequently studied for receptor binding (e.g., dopamine D2 in Compound 18) or enzyme inhibition (e.g., sEH in ACPU) . The pyridine-4-carbonyl group in the target compound may confer selectivity toward kinases or proteases due to its electron-deficient aromatic system.
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